![molecular formula C8H13BrO3 B15299921 2-[4-(Bromomethyl)oxan-4-yl]acetic acid](/img/structure/B15299921.png)
2-[4-(Bromomethyl)oxan-4-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Bromomethyl)oxan-4-yl]acetic acid is an organic compound characterized by the presence of a bromomethyl group attached to an oxane ring, which is further connected to an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Bromomethyl)oxan-4-yl]acetic acid typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of appropriate diols or haloalcohols under acidic or basic conditions.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Attachment of the Acetic Acid Moiety: The acetic acid group can be introduced through esterification or amidation reactions, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Bromomethyl)oxan-4-yl]acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the oxane ring or the acetic acid moiety can yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: New compounds with varied functional groups replacing the bromomethyl group.
Oxidation Products: Compounds with additional oxygen-containing functional groups.
Reduction Products: Derivatives with reduced oxane rings or acetic acid moieties.
Applications De Recherche Scientifique
2-[4-(Bromomethyl)oxan-4-yl]acetic acid has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound can be used to develop new pharmaceuticals with potential therapeutic effects.
Biological Studies: It may be employed in the study of biochemical pathways and enzyme interactions.
Industrial Applications: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[4-(Bromomethyl)oxan-4-yl]acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[4-(Chloromethyl)oxan-4-yl]acetic acid
- 2-[4-(Hydroxymethyl)oxan-4-yl]acetic acid
- 2-[4-(Methoxymethyl)oxan-4-yl]acetic acid
Comparison
- Reactivity : The bromomethyl group in 2-[4-(Bromomethyl)oxan-4-yl]acetic acid is more reactive than the chloromethyl group in its chlorinated counterpart, making it more suitable for certain substitution reactions.
- Stability : The hydroxymethyl derivative is generally more stable but less reactive compared to the bromomethyl compound.
- Applications : The methoxymethyl derivative may have different solubility and reactivity profiles, influencing its suitability for specific applications.
Propriétés
Formule moléculaire |
C8H13BrO3 |
|---|---|
Poids moléculaire |
237.09 g/mol |
Nom IUPAC |
2-[4-(bromomethyl)oxan-4-yl]acetic acid |
InChI |
InChI=1S/C8H13BrO3/c9-6-8(5-7(10)11)1-3-12-4-2-8/h1-6H2,(H,10,11) |
Clé InChI |
RTEYSKZECFMOEV-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1(CC(=O)O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B15299841.png)
![2-[(4-Aminophenyl)amino]propane-1,3-diol dihydrochloride](/img/structure/B15299849.png)
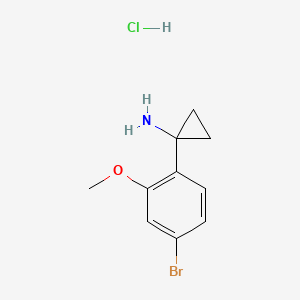


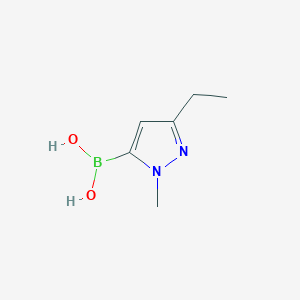
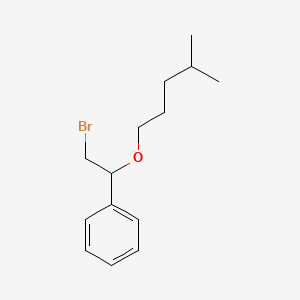

![2H,3H-furo[2,3-c]pyridin-5-amine hydrochloride](/img/structure/B15299891.png)

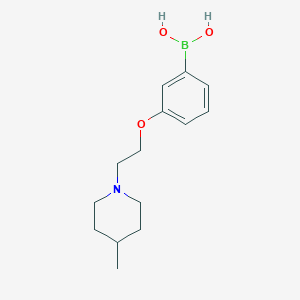
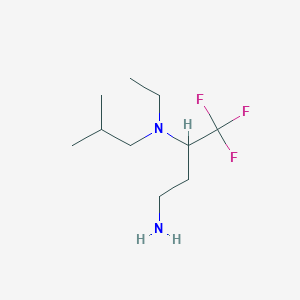
![[4-(Chloromethyl)-1,3-thiazol-2-yl]methanol hydrochloride](/img/structure/B15299927.png)
![4-Fluoro-3-[(methylamino)methyl]benzonitrile hydrochloride](/img/structure/B15299933.png)
